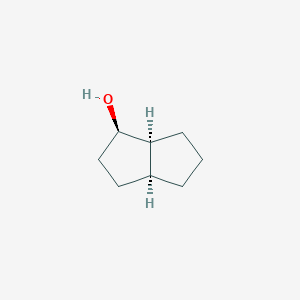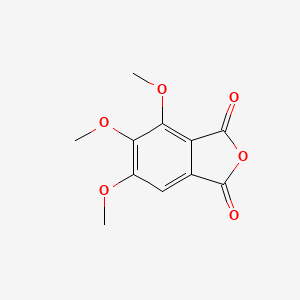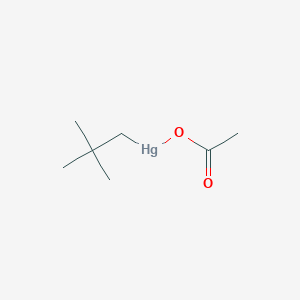
(2,2-Dimethylpropyl)mercuri acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethylpropyl)mercuri acetate is an organomercury compound with the chemical formula C7H14HgO2 It is a derivative of mercury, where the mercury atom is bonded to an acetate group and a 2,2-dimethylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)mercuri acetate typically involves the reaction of 2,2-dimethylpropyl halides with mercuric acetate. The reaction is carried out in an organic solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The general reaction can be represented as follows:
2,2-Dimethylpropyl halide+Mercuric acetate→(2,2-Dimethylpropyl)mercuri acetate+Halide ion
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethylpropyl)mercuri acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate group can be replaced by other nucleophiles.
Reduction Reactions: The mercury center can be reduced to elemental mercury or other lower oxidation states.
Oxidation Reactions: The compound can be oxidized to form different mercury-containing species.
Common Reagents and Conditions
Substitution: Common reagents include halides, thiols, and amines.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol can yield a thiolate mercury compound, while reduction with NaBH4 can produce elemental mercury.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethylpropyl)mercuri acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its direct application.
Industry: Utilized in the development of specialized materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2,2-Dimethylpropyl)mercuri acetate involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition of their function. This interaction disrupts cellular processes and can result in toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmercuric acetate: Another organomercury compound with similar reactivity but different substituents.
Mercury(II) acetate: Lacks the 2,2-dimethylpropyl group, making it less sterically hindered.
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate: Contains a more complex organic group, affecting its reactivity and applications.
Uniqueness
(2,2-Dimethylpropyl)mercuri acetate is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The presence of the 2,2-dimethylpropyl group provides steric hindrance, affecting how the compound interacts with other molecules and reagents.
Eigenschaften
CAS-Nummer |
36215-11-9 |
|---|---|
Molekularformel |
C7H14HgO2 |
Molekulargewicht |
330.78 g/mol |
IUPAC-Name |
acetyloxy(2,2-dimethylpropyl)mercury |
InChI |
InChI=1S/C5H11.C2H4O2.Hg/c1-5(2,3)4;1-2(3)4;/h1H2,2-4H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
QXZASPRKFQPULE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O[Hg]CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


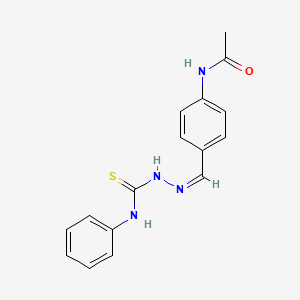
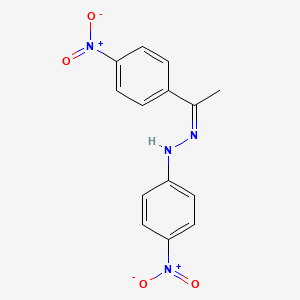
![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)
![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)


![2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine](/img/structure/B11947979.png)
![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)



